N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a synthetic organic compound with a complex structure It features a piperidine ring, an isoxazole ring, and a tert-butylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors. For instance, starting from a suitable amine and a carbonyl compound, the piperidine ring can be formed under acidic or basic conditions.
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Introduction of the tert-Butylcarbamoyl Group: : The tert-butylcarbamoyl group is introduced via a reaction with tert-butyl isocyanate. This step usually requires a base such as triethylamine to facilitate the reaction.
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Synthesis of the Isoxazole Ring: : The isoxazole ring is typically synthesized through a cycloaddition reaction, such as the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.
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Coupling of the Piperidine and Isoxazole Units: : The final step involves coupling the piperidine intermediate with the isoxazole intermediate. This can be achieved through a variety of coupling reactions, such as amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the isoxazole ring, where electrophilic aromatic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohols or amines derived from the reduction of carbonyl groups.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activity or receptor binding.
Medicine
Medically, this compound is of interest for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies might focus on its efficacy, toxicity, and pharmacokinetics.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide exerts its effects depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The piperidine ring can mimic natural substrates or inhibitors, while the isoxazole ring can engage in hydrogen bonding or hydrophobic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide
- N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide
Uniqueness
Compared to similar compounds, N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide may offer unique interactions due to the presence of the isoxazole ring, which can provide additional binding sites and influence the compound’s overall biological activity. Its specific combination of functional groups can lead to distinct pharmacological profiles and applications.
Properties
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-21(2,3)23-20(27)25-11-9-15(10-12-25)14-22-19(26)17-13-18(28-24-17)16-7-5-4-6-8-16/h4-8,13,15H,9-12,14H2,1-3H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXVQXAEVKXSFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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